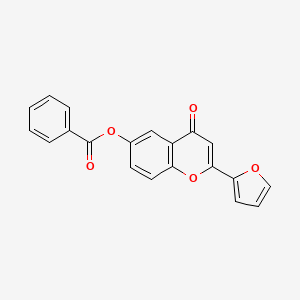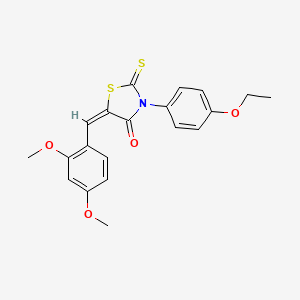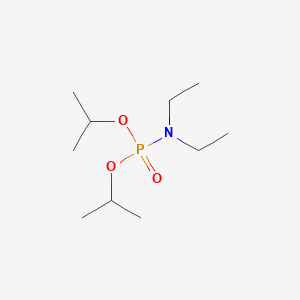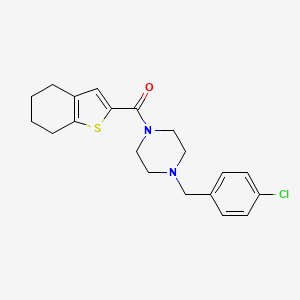![molecular formula C14H23N3O2S B4632227 N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)
N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide compounds often involves multi-step chemical reactions. For instance, a study by Xiao et al. (2022) describes the synthesis of two benzenesulfonamide compounds, showcasing the complexity and precision required in such chemical syntheses. The study utilizes density functional theory (DFT) for optimizing the structures of the molecules, indicating a deep integration of computational methods in the synthesis process (Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure and conformational analysis of benzenesulfonamide compounds are crucial for understanding their potential interactions and activity. Xiao et al. (2022) also explored the molecular electrostatic potential and leading molecular orbital of the synthesized compounds, providing insights into their molecular structure through X-ray crystallography and DFT studies. Such analyses are essential for predicting the behavior of these compounds in biological systems (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of benzenesulfonamide compounds are influenced by their molecular structure. For example, the introduction of different functional groups can significantly alter their chemical behavior, as seen in various studies on benzenesulfonamide derivatives. These modifications can affect their potential pharmacological activities and interactions with biological targets.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for the formulation and application of these compounds. The crystalline structure, for instance, can influence the compound's stability and reactivity. Kumar et al. (2007) detailed the synthesis and crystalline structure of a specific benzenesulfonamide derivative, highlighting the importance of such analyses in the development of these compounds (Kumar et al., 2007).
Applications De Recherche Scientifique
Cognitive Enhancement and Receptor Interaction
SB-399885, a compound closely related to the specified chemical structure, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. Studies have shown its ability to reverse scopolamine-induced deficits in rodent models, suggesting its potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. The enhancement of cholinergic function is posited as a mechanism underlying these cognitive benefits (Hirst et al., 2006).
Anticonvulsant and Enzyme Inhibition
Benzenesulfonamide derivatives have been reported to exhibit potent inhibitory action against human carbonic anhydrase (CA) isoforms, with significant anticonvulsant activity demonstrated in animal models. These findings underscore the therapeutic potential of these compounds in managing epileptogenesis and related seizure disorders (Mishra et al., 2017).
Anticancer Applications
Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has unveiled their potent inhibitory effects on carbonic anhydrase IX, a membrane-bound tumor-associated isoform. These compounds exhibit sub-nanomolar Ki values, positioning them as potential therapeutic agents for cancer treatment, particularly by targeting the CA IX isoform involved in tumor growth and metastasis (Lolak et al., 2019).
Antimicrobial and Enzyme Inhibitory Effects
Sulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are implicated in several diseases, including Alzheimer's, Parkinson's, and pigmentation disorders. The research indicates moderate to high enzyme inhibition potency, suggesting potential for therapeutic applications in these areas (Lolak et al., 2020).
Metabolic and Pharmacokinetic Studies
The in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, has been examined, revealing insights into the metabolic pathways involved. This research is critical for understanding the pharmacokinetics and potential therapeutic applications of such compounds, highlighting the role of cytochrome P450 and other enzymes in drug metabolism (Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-16-10-12-17(13-11-16)9-5-8-15-20(18,19)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZQMNBIFJGZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-bromo-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4632151.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4632181.png)
![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)
![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4632195.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4632200.png)




![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)